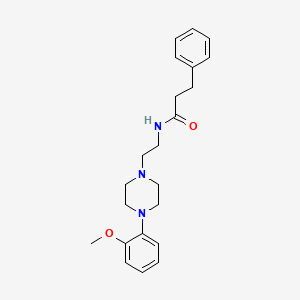

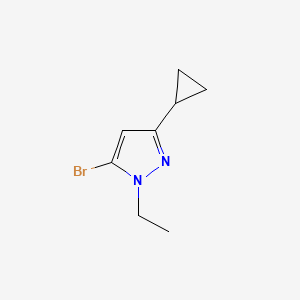

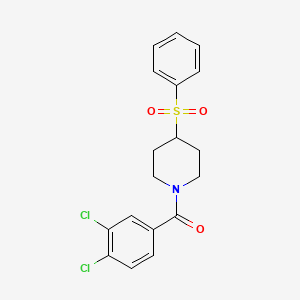

![molecular formula C13H15FN2O2 B2631760 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole CAS No. 2195936-91-3](/img/structure/B2631760.png)

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Chemical Reactions Analysis

This compound is a derivative of fluroxypyr [69377-81-7] and is used in the field of herbicides . The name “fluroxypyr-meptyl” is approved in China .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Fluorinated benzoxazole derivatives are explored for their potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Carbon-11 labeled fluorinated 2-arylbenzothiazoles, for instance, have been proposed as novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers, highlighting their potential in diagnostic and therapeutic applications in oncology Wang et al., 2006.

Moreover, certain benzothiazole derivatives have shown significant antimicrobial activity, offering a foundation for developing new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antimicrobial drugs, underscoring the importance of novel compounds in addressing such challenges Sathe et al., 2011.

Herbicidal Activity

Fluoro-benzoxazole derivatives are also investigated for their herbicidal activity, with some compounds showing promising results in pre-emergent applications. These studies contribute to the search for new herbicides with high efficacy, broad-spectrum activity, and safety to crops, which is critical in agricultural research and development Huang et al., 2005.

Synthetic Methodologies and Chemical Properties

Research into the synthesis and reactions of fluoro-benzoxazole derivatives enhances understanding of their chemical properties and expands the toolkit for designing compounds with specific biological activities. For example, novel synthetic methodologies allow for the efficient production of these compounds, facilitating their exploration in various scientific applications Gallagher et al., 1980.

Properties

IUPAC Name |

6-fluoro-2-(1-methylpiperidin-4-yl)oxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-16-6-4-10(5-7-16)17-13-15-11-3-2-9(14)8-12(11)18-13/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHWKQDICMQVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC3=C(O2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

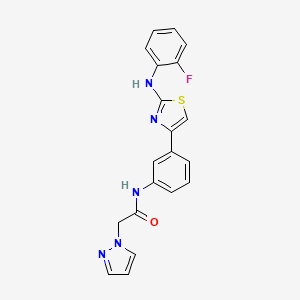

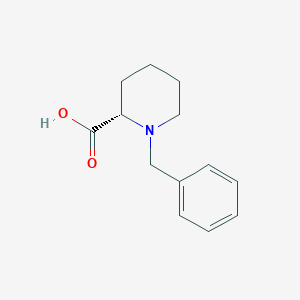

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

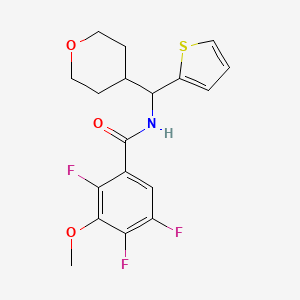

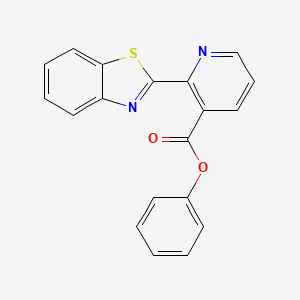

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)

![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

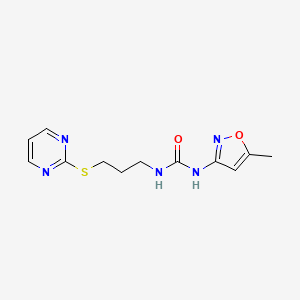

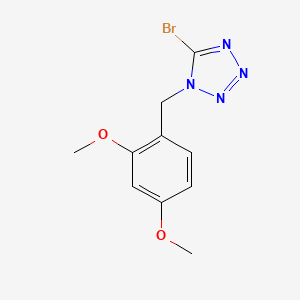

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)